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  • Product: 3-Amino-5-(aminomethyl)benzonitrile
  • CAS: 1369924-42-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-Amino-5-(aminomethyl)benzonitrile in Polar Aprotic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-5-(aminomethyl)benzonitrile in polar aprotic solvents. Tailored for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-5-(aminomethyl)benzonitrile in polar aprotic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers a robust framework for solubility prediction, and presents a detailed experimental protocol for empirical determination.

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing bioavailability, formulation, and ultimately, therapeutic efficacy. 3-Amino-5-(aminomethyl)benzonitrile, a molecule of interest for its potential applications, possesses a unique combination of functional groups that dictate its interaction with various solvent systems. This guide focuses on its behavior in polar aprotic solvents, which are frequently employed in organic synthesis, purification, and formulation. Due to a lack of extensive published quantitative solubility data for this specific compound, this guide emphasizes a predictive approach grounded in Hansen Solubility Parameters (HSPs) and provides a rigorous, self-validating experimental methodology for researchers to determine precise solubility values.

Physicochemical Properties of 3-Amino-5-(aminomethyl)benzonitrile

A thorough understanding of the solute's intrinsic properties is paramount to predicting its solubility. Key physicochemical parameters for 3-Amino-5-(aminomethyl)benzonitrile are summarized below.

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem[1]
Molecular Weight 147.18 g/mol PubChem[1]
Calculated XLogP3 -0.2PubChem[1]
IUPAC Name 3-amino-5-(aminomethyl)benzonitrilePubChem[1]
Canonical SMILES C1=C(C=C(C=C1C#N)N)CNPubChem[1]

The presence of two amine groups and a nitrile group imparts a significant degree of polarity to the molecule and the capacity for hydrogen bonding, while the benzene ring contributes to its non-polar character. The negative XLogP3 value suggests a degree of hydrophilicity.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative "like dissolves like" principles, the Hansen Solubility Parameter (HSP) approach offers a more nuanced, quantitative framework for predicting solute-solvent interactions.[2][3][4][5] The total cohesive energy of a substance is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6] The principle posits that substances with similar HSP values are likely to be miscible.

The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher affinity and, therefore, greater potential solubility.

Hansen Solubility Parameters of Selected Polar Aprotic Solvents

The following table presents the HSPs for common polar aprotic solvents, which are crucial for our predictive analysis.

Solventδd (MPa½)δp (MPa½)δh (MPa½)
Dimethyl Sulfoxide (DMSO) 18.416.410.2
N,N-Dimethylformamide (DMF) 17.413.711.3
Acetonitrile (ACN) 15.318.06.1
N-Methyl-2-pyrrolidone (NMP) 18.012.37.2

Note: These values are widely cited in literature and HSP databases.[7]

Estimated Hansen Solubility Parameters for 3-Amino-5-(aminomethyl)benzonitrile

Based on its constituent groups (aromatic ring, primary aromatic amine, primary aliphatic amine, and nitrile), the estimated HSPs for 3-Amino-5-(aminomethyl)benzonitrile are predicted to fall within a range that suggests significant interaction with polar aprotic solvents, particularly those with strong hydrogen bonding and polar components. The presence of two amine groups, capable of hydrogen bonding, and the polar nitrile group are key drivers for its solubility in this class of solvents.

Experimental Determination of Solubility Profile

While theoretical predictions are invaluable for guiding experimental design, empirical determination of solubility is essential for accurate data. The following section outlines a detailed, self-validating protocol for determining the equilibrium solubility of 3-Amino-5-(aminomethyl)benzonitrile.

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound mixing Mix & Agitate at Constant Temperature prep_compound->mixing prep_solvent Measure Solvent prep_solvent->mixing equilibration_time Allow to Equilibrate (e.g., 24-48 hours) mixing->equilibration_time centrifugation Centrifuge to Pellet Excess Solid equilibration_time->centrifugation filtration Filter Supernatant (e.g., 0.22 µm PTFE filter) centrifugation->filtration dilution Dilute Aliquot filtration->dilution hplc Quantify by HPLC dilution->hplc calculation Calculate Solubility hplc->calculation G cluster_solute 3-Amino-5-(aminomethyl)benzonitrile cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute_amine1 Aromatic Amine (H-bond donor/acceptor) solvent_h_acceptor H-bond Acceptor solute_amine1->solvent_h_acceptor Hydrogen Bonding solute_amine2 Aliphatic Amine (H-bond donor/acceptor) solute_amine2->solvent_h_acceptor Hydrogen Bonding solute_nitrile Nitrile (H-bond acceptor, Dipole) solvent_polar Polar Group (Dipole) solute_nitrile->solvent_polar Dipole-Dipole solute_ring Benzene Ring (Dispersion) solute_ring->solvent_polar Dispersion Forces

Sources

Exploratory

A Technical Guide to the Crystal Engineering Potential of 3-Amino-5-(aminomethyl)benzonitrile

Abstract In the landscape of crystal engineering and pharmaceutical science, the rational design of multi-component crystalline solids, or co-crystals, offers a powerful strategy to modulate the physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of crystal engineering and pharmaceutical science, the rational design of multi-component crystalline solids, or co-crystals, offers a powerful strategy to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical exploration of 3-Amino-5-(aminomethyl)benzonitrile, a versatile building block poised for significant application in the design of novel crystalline materials. Possessing a unique constellation of hydrogen bond donors and acceptors, this molecule presents a rich playground for the construction of robust and predictable supramolecular architectures. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, detailing the molecule's hydrogen bonding potential, strategies for co-crystal design and synthesis, and essential characterization methodologies.

Introduction: The Promise of a Multifunctional Building Block

3-Amino-5-(aminomethyl)benzonitrile is a compelling molecule for crystal engineering due to its trifunctional nature. The presence of an aromatic primary amine, an aliphatic primary amine, and a nitrile group within a single, relatively rigid scaffold provides multiple, distinct sites for directional intermolecular interactions. This multifunctionality allows for the formation of diverse and stable hydrogen-bonded networks, making it an excellent candidate for co-crystallization with a wide range of guest molecules. The strategic employment of this molecule can lead to the development of novel solid forms with tailored properties such as enhanced solubility, improved stability, and modified bioavailability of pharmaceutical compounds.

The primary objective of this guide is to provide a predictive and practical framework for harnessing the hydrogen bonding capabilities of 3-Amino-5-(aminomethyl)benzonitrile. We will delve into the theoretical underpinnings of its supramolecular behavior, offer detailed experimental protocols for co-crystal synthesis, and outline the critical analytical techniques for structural elucidation and characterization.

Molecular Scaffolding and Hydrogen Bonding Propensity

The predictive power of crystal engineering lies in the identification and understanding of reliable intermolecular interactions, often referred to as supramolecular synthons.[1][2] 3-Amino-5-(aminomethyl)benzonitrile is equipped with a versatile toolkit of hydrogen bond donors and acceptors, enabling the formation of a variety of predictable synthons.

Analysis of Hydrogen Bonding Sites
  • Hydrogen Bond Donors:

    • Aromatic Amine (-NH2): The primary amine directly attached to the benzene ring can donate two hydrogen bonds. Its donor strength is influenced by the electronic nature of the aromatic system.

    • Aliphatic Amine (-CH2NH2): The aminomethyl group also provides two hydrogen bond donors. Generally, aliphatic amines are stronger hydrogen bond donors than their aromatic counterparts.

  • Hydrogen Bond Acceptors:

    • Nitrile (-C≡N): The nitrogen atom of the nitrile group possesses a lone pair of electrons and is a potent hydrogen bond acceptor.[3]

    • Aromatic and Aliphatic Amines: The nitrogen atoms of both amine groups can also act as hydrogen bond acceptors, although they are more commonly involved as donors.[4]

This combination of multiple donor and acceptor sites allows for the formation of complex and robust hydrogen-bonded networks. The interplay and competition between these sites will dictate the final supramolecular assembly.

Caption: Functional groups of 3-Amino-5-(aminomethyl)benzonitrile.

Predicted Supramolecular Synthons

Based on the principles of hydrogen bond hierarchy, we can predict the most probable supramolecular synthons that 3-Amino-5-(aminomethyl)benzonitrile will form, both with itself (homosynthons) and with other molecules (heterosynthons).

  • Amine-Nitrile Heterosynthon: A strong and highly directional N-H···N≡C interaction is expected to be a dominant feature in co-crystals with molecules that lack stronger acceptors.

  • Amine-Carboxylic Acid Heterosynthon: When co-crystallized with a carboxylic acid, the formation of a robust salt-bridge or a neutral hydrogen bond between the amine and the carboxylic acid is highly probable.

  • Amine-Amine Homosynthon: N-H···N hydrogen bonds can lead to the formation of dimers or chains of the molecule itself, although these are generally less favorable than heterosynthons with stronger acceptors.

The presence of two distinct amine groups introduces the possibility of selective interactions, where a co-former might preferentially bind to either the aromatic or the aliphatic amine based on steric and electronic factors.

A Practical Guide to Co-crystal Synthesis and Screening

The successful formation of co-crystals hinges on selecting an appropriate co-former and a suitable crystallization method.

Co-former Selection Strategy

The choice of a co-former should be guided by the principle of molecular recognition, aiming to form strong and predictable hydrogen bonds. Good candidates for co-crystallization with 3-Amino-5-(aminomethyl)benzonitrile include:

  • Carboxylic Acids (e.g., benzoic acid, succinic acid): These are excellent co-formers due to their strong hydrogen bond donating hydroxyl group and accepting carbonyl group, which can form robust synthons with the amine groups.[5]

  • Amides (e.g., nicotinamide, urea): The amide functional group offers both hydrogen bond donor and acceptor capabilities, allowing for the formation of diverse hydrogen-bonded networks.

  • Phenols (e.g., hydroquinone): The hydroxyl group of phenols can act as a strong hydrogen bond donor to the nitrile or amine groups of the target molecule.

Experimental Protocols for Co-crystallization

Several techniques can be employed for the synthesis of co-crystals. The choice of method can influence the resulting crystalline phase.

This is a widely used and reliable method for obtaining high-quality single crystals suitable for SCXRD.[6]

  • Solvent Selection: Choose a solvent or solvent mixture in which both 3-Amino-5-(aminomethyl)benzonitrile and the co-former have moderate and comparable solubility. Common solvents include ethanol, methanol, acetonitrile, and ethyl acetate.

  • Stoichiometric Dissolution: Dissolve stoichiometric amounts (e.g., 1:1, 1:2, or 2:1 molar ratios) of 3-Amino-5-(aminomethyl)benzonitrile and the co-former in the chosen solvent with gentle heating and stirring if necessary.

  • Crystallization: Loosely cap the vial or beaker to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Harvesting: Once crystals have formed, carefully harvest them from the solution and allow them to dry.

This mechanochemical method is rapid, requires minimal solvent, and is effective for screening a large number of co-formers.

  • Sample Preparation: Place stoichiometric amounts of 3-Amino-5-(aminomethyl)benzonitrile and the co-former in a mortar or a ball mill.

  • Solvent Addition: Add a few drops of a suitable solvent (e.g., ethanol, acetonitrile) to act as a catalyst for the co-crystal formation.

  • Grinding: Grind the mixture with a pestle or in a ball mill for a predetermined time (typically 15-60 minutes).

  • Analysis: The resulting powder can be directly analyzed by PXRD to check for the formation of a new crystalline phase.

This method is useful for converting a physical mixture into the most thermodynamically stable co-crystal form.

  • Suspension Preparation: Create a slurry by adding an excess of a physical mixture of 3-Amino-5-(aminomethyl)benzonitrile and the co-former to a small amount of a solvent in which both components have low solubility.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (hours to days) to allow for the system to reach thermodynamic equilibrium.

  • Isolation and Analysis: Isolate the solid by filtration, wash with a small amount of the solvent, and analyze by PXRD.

CoCrystal_Workflow cluster_design Design & Synthesis cluster_screening Screening & Characterization cluster_analysis Property Analysis Coformer Co-former Selection Stoichiometry Stoichiometric Ratio Selection Coformer->Stoichiometry Synthesis Co-crystallization Method (Evaporation, Grinding, Slurry) Stoichiometry->Synthesis DSC DSC Screening Synthesis->DSC PXRD_Screen PXRD Phase Identification DSC->PXRD_Screen PXRD_Screen->Coformer No New Phase SCXRD Single Crystal XRD (Structure Elucidation) PXRD_Screen->SCXRD New Phase Identified Properties Physicochemical Property Evaluation (Solubility, Stability) SCXRD->Properties

Caption: General workflow for co-crystal design and analysis.

Essential Characterization Techniques

The unambiguous identification and characterization of a new co-crystal phase require a combination of analytical techniques.

Technique Purpose Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional arrangement of atoms, bond lengths, and angles in the crystal lattice.[3][7][8]Provides definitive proof of co-crystal formation and detailed structural information.[7]Requires high-quality single crystals, which can be challenging to grow.[9]
Powder X-ray Diffraction (PXRD) To identify the crystalline phase of a bulk sample and assess its purity.[10][11]Rapid, non-destructive, and suitable for analyzing polycrystalline powders.[11]Does not provide detailed atomic coordinates; preferred orientation can affect data quality.[12]
Differential Scanning Calorimetry (DSC) To determine the thermal properties of the material, such as melting point and enthalpy of fusion.[13][14]A rapid screening tool for potential co-crystal formation; requires a small amount of sample.[15]Can sometimes give ambiguous results; not a definitive proof of co-crystal formation on its own.[13]
Step-by-Step Guide to PXRD Analysis
  • Sample Preparation: Gently grind the crystalline sample to a fine, homogenous powder using a mortar and pestle. This minimizes preferred orientation effects.[11]

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's top.[9]

  • Data Collection: Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°) with an appropriate step size and scan speed.

  • Data Analysis: Compare the experimental PXRD pattern of the product with the patterns of the starting materials. The formation of a new crystalline phase is indicated by the appearance of diffraction peaks at different 2θ values than those of the individual components.

DSC for Co-crystal Screening
  • Sample Preparation: Accurately weigh 2-5 mg of a 1:1 physical mixture of 3-Amino-5-(aminomethyl)benzonitrile and the co-former into an aluminum DSC pan.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting points of both components.[16]

  • Thermogram Interpretation: The formation of a co-crystal is often indicated by a thermal event (an exothermic peak corresponding to co-crystal formation followed by an endothermic melting peak of the co-crystal) that is different from the melting endotherms of the individual components and their eutectic mixture.[13]

Characterization_Flow Start Synthesized Crystalline Product DSC_Analysis Differential Scanning Calorimetry (DSC) - Thermal Profile Start->DSC_Analysis PXRD_Analysis Powder X-Ray Diffraction (PXRD) - Phase Purity Start->PXRD_Analysis Final Characterized Co-crystal DSC_Analysis->Final SCXRD_Analysis Single Crystal X-Ray Diffraction (SCXRD) - Definitive Structure PXRD_Analysis->SCXRD_Analysis Single Crystals Available SCXRD_Analysis->Final

Caption: Workflow for the characterization of a new crystalline phase.

Hypothetical Case Study: Co-crystallization with Adipic Acid

To illustrate the predictive power of this approach, let us consider the co-crystallization of 3-Amino-5-(aminomethyl)benzonitrile with adipic acid, a linear dicarboxylic acid.

  • Predicted Synthons: The most likely primary interaction would be the formation of a salt bridge between the protonated amine groups of 3-Amino-5-(aminomethyl)benzonitrile and the deprotonated carboxylate groups of adipic acid. Given the presence of two amine groups and two carboxylic acid groups, the formation of an extended hydrogen-bonded network is highly probable. The aliphatic amine is more basic and therefore more likely to be protonated.

  • Secondary Interactions: The nitrile group and the remaining N-H donors could then participate in further hydrogen bonding, linking these primary salt-bridged structures into a 2D or 3D network.

Hypothetical_Synthon cluster_AAMB 3-Amino-5-(aminomethyl)benzonitrile cluster_Adipic Adipic Acid Aro_NH2 Aromatic NH2 COOH2 COOH Aro_NH2->COOH2 Secondary Interaction Ali_NH2 Aliphatic NH2 COOH1 COOH Ali_NH2->COOH1 Primary Synthon (Salt Bridge) Nitrile Nitrile Nitrile->COOH1 Secondary Interaction

Caption: Predicted synthons with a dicarboxylic acid.

Conclusion and Future Outlook

3-Amino-5-(aminomethyl)benzonitrile stands out as a highly promising and versatile building block for crystal engineering. Its unique combination of multiple hydrogen bond donor and acceptor sites offers a reliable platform for the design and synthesis of a wide array of co-crystals. By applying the principles of supramolecular chemistry and employing the systematic experimental and analytical workflows detailed in this guide, researchers can effectively explore the vast potential of this molecule. The ability to form robust and predictable hydrogen-bonded networks opens up exciting avenues for the development of novel pharmaceutical formulations and advanced materials with finely tuned properties. Future work should focus on systematically exploring its co-crystallization with various classes of co-formers to build a comprehensive library of its supramolecular behavior, further solidifying its role as a cornerstone molecule in the field of crystal engineering.

References

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from Creative Biostructure website: [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from University of Waterloo website: [Link]

  • University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from Berkeley College of Chemistry website: [Link]

  • Duggirala, N. K., Perry, M. L., Almarsson, Ö., & Zaworotko, M. J. (2016). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm, 18(1), 25-42.
  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Retrieved from ResearchGate: [Link]

  • Friščić, T., & Jones, W. (2009). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design, 9(3), 1621–1637.
  • Pawar, P., & Patel, S. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Acta Scientific Pharmaceutical Sciences, 3(8), 104-117.
  • Padrela, L., Rodrigues, M. A., Velaga, S. P., Matos, H. A., & de Azevedo, E. G. (2012). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. Drug development and industrial pharmacy, 38(8), 923–929.
  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from Creative Biostructure website: [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from Pulstec USA website: [Link]

  • Barikah, N., Harahap, Y., & Khairan, K. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
  • Liu, Y., Zhang, J., & Mei, X. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Asian Journal of Pharmaceutical Sciences, 16(4), 417-430.
  • Goud, N. R., Gangavaram, S., & Suresh, K. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Pharmaceutics, 13(3), 409.
  • Kumar, S., & Nanda, A. (2024). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. Biointerface Research in Applied Chemistry, 14(4), 093.
  • Supramolecular assembly of p-tert-butylthiacalix[12] arene with benzyl amine complex based on hydrogen bond. (2006). Int. J. Soc. Mater. Eng. Resour., 13(2).

  • Padrela, L., Rodrigues, M. A., Velaga, S. P., Matos, H. A., & de Azevedo, E. G. (2012). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. Drug development and industrial pharmacy, 38(8), 923–929.
  • Poplawska, M., & Pindelska, E. (2017). DSC as a screening tool for rapid co-crystal detection in binary mixtures of benzodiazepines with co-formers. Journal of Thermal Analysis and Calorimetry, 130(1), 219-230.
  • Li, H., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from Qualitest website: [Link]

  • PubChem. (n.d.). 3-Amino-5-(aminomethyl)benzonitrile. Retrieved from PubChem: [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Crystals, 6(5), 56.
  • Devi, P., Kakkar, S., Budhwar, V., Choudhary, M., & Jogpal, V. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64.
  • Hursthouse, M. B., et al. (2015). Describing hydrogen-bonded structures; topology graphs, nodal symbols and connectivity tables, exemplified by five polymorphs of sulfathiazole. Chemistry Central Journal, 9(1), 1-15.
  • Parsons, S., et al. (2012). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm, 14(18), 5916-5927.
  • AM-Pharma. (n.d.). A quality by design strategy for cocrystal design based on novel computational and experimental screening strategies. Retrieved from AM-Pharma website: [Link]

  • American Elements. (n.d.). 3-(Aminomethyl)benzonitrile. Retrieved from American Elements website: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from Organic Chemistry Portal website: [Link]

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  • Patila, R. D., & Guptab, M. K. (2021). Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts Chemistry: [Link]

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Sources

Protocols & Analytical Methods

Method

Metal-organic framework (MOF) ligand synthesis using 3-Amino-5-(aminomethyl)benzonitrile

Application Notes & Protocols Topic: Metal-Organic Framework (MOF) Ligand Synthesis and Application: 3-Amino-5-(aminomethyl)benzonitrile Audience: Researchers, scientists, and drug development professionals. Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Metal-Organic Framework (MOF) Ligand Synthesis and Application: 3-Amino-5-(aminomethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 3-Amino-5-(aminomethyl)benzonitrile in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties. The choice of the organic linker is paramount in dictating the final architecture and functionality of the MOF.

This application note details the synthesis and utilization of a highly functionalized ligand, 3-Amino-5-(aminomethyl)benzonitrile , in the construction of novel MOFs. This ligand is of particular interest due to its unique trifunctional nature, possessing an aromatic amine, a benzylic amine, and a nitrile group. This combination of functionalities offers a rich playground for coordination chemistry and the introduction of specific properties into the resulting MOF. The aromatic amine and the more flexible aminomethyl group can act as coordination sites, while the nitrile moiety can either coordinate to metal centers or be available for post-synthetic modification. The presence of basic amino groups is known to enhance properties such as CO2 adsorption and can serve as active sites for catalysis.[2]

These protocols provide a comprehensive guide for the synthesis of the ligand itself, followed by its application in the solvothermal synthesis of a zinc-based MOF. We will delve into the rationale behind the experimental choices, offering insights into the coordination chemistry at play and providing expected characterization outcomes.

Part 1: Synthesis of the Ligand: 3-Amino-5-(aminomethyl)benzonitrile

A plausible and efficient synthetic route to 3-Amino-5-(aminomethyl)benzonitrile involves a two-step reduction of a suitable precursor. A common strategy in organic synthesis is the reduction of nitriles to primary amines.[3] Catalytic hydrogenation is often the most economical and clean method for this transformation.[4]

Proposed Synthetic Pathway

A potential precursor for the synthesis of 3-Amino-5-(aminomethyl)benzonitrile is 3-amino-5-cyanobenzaldehyde. The synthesis would proceed via a reductive amination of the aldehyde to form the aminomethyl group, followed by the retention of the existing amino and nitrile functionalities. A more direct, albeit hypothetical, route could involve the selective reduction of one nitrile group in a dinitrile precursor. For the purpose of this protocol, we will outline a method based on the reduction of a nitrile precursor.

G cluster_synthesis Ligand Synthesis Pathway Precursor 3-Amino-5-formylbenzonitrile Intermediate Imine Intermediate Precursor->Intermediate + NH3/H2 Product 3-Amino-5-(aminomethyl)benzonitrile Intermediate->Product Reduction (e.g., H2/Pd)

Caption: Proposed reductive amination pathway for the synthesis of 3-Amino-5-(aminomethyl)benzonitrile.

Experimental Protocol: Ligand Synthesis

This protocol describes a representative method for the synthesis of 3-Amino-5-(aminomethyl)benzonitrile via reductive amination.

Materials:

  • 3-Amino-5-formylbenzonitrile

  • Ammonia (7N solution in Methanol)

  • Palladium on Carbon (10 wt%)

  • Methanol (Anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Hydrogen gas supply

  • High-pressure reactor (Parr hydrogenator or similar)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-Amino-5-formylbenzonitrile (1.0 eq) in anhydrous methanol.

    • Add a 7N solution of ammonia in methanol (5.0 eq) to the flask.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Catalytic Reduction:

    • Carefully add 10 wt% Palladium on Carbon (5 mol%) to the reaction mixture.

    • Transfer the suspension to a high-pressure reactor.

    • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50-100 psi.

    • Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours.[3]

    • Monitor the reaction for the disappearance of the imine intermediate by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the purified 3-Amino-5-(aminomethyl)benzonitrile.

Rationale for Experimental Choices:

  • Reductive Amination: This is a classic and efficient method for the synthesis of amines from carbonyl compounds.

  • Palladium on Carbon: A widely used and effective catalyst for hydrogenation reactions, known for its high activity and selectivity.[4]

  • Methanol as Solvent: It is a good solvent for the starting material and the ammonia solution, and is suitable for hydrogenation reactions.

  • Elevated Pressure and Temperature: These conditions are often necessary to achieve a reasonable reaction rate for the catalytic reduction of imines.[3]

Part 2: MOF Synthesis Using 3-Amino-5-(aminomethyl)benzonitrile

The solvothermal method is a common and effective technique for the synthesis of high-quality MOF crystals.[5] This method involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which promotes the crystallization of the MOF.

Proposed MOF Assembly

The trifunctional nature of 3-Amino-5-(aminomethyl)benzonitrile allows for various coordination modes with a metal center, such as Zinc (II). The two amine groups can coordinate to different metal centers, leading to the formation of a 3D framework. The nitrile group may or may not participate in coordination, depending on the reaction conditions and the metal ion used.

G cluster_mof MOF Self-Assembly M Zn(II) ion MOF Porous MOF Structure M->MOF Coordination L 3-Amino-5-(aminomethyl) benzonitrile Ligand L->MOF Bridging

Caption: Schematic of the self-assembly of a MOF from Zinc(II) ions and the bifunctional amine ligand.

Experimental Protocol: Solvothermal Synthesis of a Zn-MOF

This protocol describes a representative method for the synthesis of a zinc-based MOF using 3-Amino-5-(aminomethyl)benzonitrile as the organic linker.

Materials:

  • 3-Amino-5-(aminomethyl)benzonitrile (synthesized as described above)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (1.0 eq) in 10 mL of DMF.

    • In a separate vial, dissolve 3-Amino-5-(aminomethyl)benzonitrile (1.5 eq) in 10 mL of DMF.

    • Combine the two solutions in the glass vial and stir for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.[5]

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature over 12 hours.

  • Product Isolation and Activation:

    • Carefully open the autoclave and collect the crystalline product by decanting the supernatant liquid.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To activate the MOF, the solvent within the pores needs to be exchanged. Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

    • After solvent exchange, decant the ethanol and dry the product under vacuum at 150 °C for 12 hours to remove all solvent molecules from the pores.

Rationale for Experimental Choices:

  • Zinc Nitrate: A common and inexpensive source of Zinc(II) ions for MOF synthesis.

  • DMF as Solvent: A high-boiling point polar aprotic solvent that is widely used in solvothermal MOF synthesis due to its ability to dissolve both the metal salt and the organic linker.

  • 120 °C Reaction Temperature: This temperature is typically sufficient to promote the deprotonation of the amine groups and the formation of the coordination bonds, leading to the crystallization of the MOF.[5]

  • Activation Procedure: The solvent exchange with a more volatile solvent like ethanol followed by heating under vacuum is a crucial step to ensure the removal of guest molecules from the pores, making the internal surface area accessible.

Part 3: Characterization of the Synthesized MOF

The successful synthesis of the MOF can be confirmed through a variety of characterization techniques.

Expected Characterization Data:

Characterization TechniqueExpected ResultInformation Obtained
Powder X-ray Diffraction (PXRD) A pattern of sharp peaks at specific 2θ angles.Confirms the crystallinity and phase purity of the synthesized MOF. The peak positions are indicative of the unit cell parameters.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Shifts in the N-H and C≡N stretching frequencies compared to the free ligand.Confirms the coordination of the amino and potentially the nitrile groups to the metal center.
Thermogravimetric Analysis (TGA) A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally decomposition at higher temperatures.Determines the thermal stability of the MOF and can provide information about the framework composition.
Brunauer-Emmett-Teller (BET) Surface Area Analysis A Type I nitrogen adsorption isotherm, from which a high surface area can be calculated.Quantifies the porosity of the MOF, which is crucial for applications in gas storage and catalysis. Amino-functionalized zinc MOFs can exhibit BET surface areas ranging from several hundred to over 1000 m²/g.[7][8]
Scanning Electron Microscopy (SEM) Images revealing the crystal morphology (e.g., cubic, octahedral, rod-like).Provides information about the size, shape, and uniformity of the MOF crystals.

Troubleshooting

  • Low or no product yield: Ensure the autoclave is properly sealed to maintain autogenous pressure. Check the purity of the starting materials. The reaction time or temperature may need to be optimized.

  • Amorphous product (no peaks in PXRD): The reaction temperature may be too low, or the cooling rate may be too fast. Consider a slower cooling ramp. The concentration of the reactants can also influence crystallinity.

  • Low surface area: The activation procedure may not be complete. Ensure thorough solvent exchange and complete removal of solvent under vacuum at an appropriate temperature.

Conclusion

The use of 3-Amino-5-(aminomethyl)benzonitrile as a ligand for MOF synthesis opens up new avenues for the design of functional materials. The protocols outlined in this application note provide a robust starting point for researchers to synthesize this versatile ligand and incorporate it into novel MOF architectures. The unique combination of coordinating and functional groups on this ligand makes the resulting MOFs promising candidates for a wide range of applications, from selective gas capture to heterogeneous catalysis and drug delivery systems. Further exploration of different metal ions and synthesis conditions will undoubtedly lead to the discovery of new materials with tailored properties.

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 3-Amino-5-(aminomethyl)benzonitrile in DCM

Technical Support Center: 3-Amino-5-(aminomethyl)benzonitrile Guide ID: TSC-AABN-DCM-001 Topic: Troubleshooting Solubility Issues of 3-Amino-5-(aminomethyl)benzonitrile in Dichloromethane (DCM) Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-(aminomethyl)benzonitrile

Guide ID: TSC-AABN-DCM-001 Topic: Troubleshooting Solubility Issues of 3-Amino-5-(aminomethyl)benzonitrile in Dichloromethane (DCM) Senior Application Scientist: Dr. Gemini

Introduction

This technical guide provides in-depth troubleshooting for researchers encountering solubility challenges with 3-Amino-5-(aminomethyl)benzonitrile in dichloromethane (DCM). This issue is common due to the significant polarity difference between the solute and the solvent. Our goal is to provide a logical, step-by-step framework to achieve successful dissolution while maintaining the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Amino-5-(aminomethyl)benzonitrile not dissolving in pure DCM?

Answer: The primary reason is a fundamental mismatch in polarity, often summarized by the principle "like dissolves like".[1]

  • Your Compound (Solute): 3-Amino-5-(aminomethyl)benzonitrile (C₈H₉N₃) is a highly polar molecule.[2] Its structure features two primary amine groups (-NH₂ and -CH₂NH₂) and a nitrile group (-C≡N). These functional groups readily participate in strong intermolecular hydrogen bonding with each other, making the crystal lattice stable and requiring significant energy to break apart.[3][4]

  • Your Solvent (DCM): Dichloromethane is a solvent of low to moderate polarity.[1] Its dielectric constant is only about 8.93, making it a poor candidate for solvating highly polar molecules, especially those that can hydrogen bond.[5][6][7] It cannot effectively disrupt the strong solute-solute interactions of your compound.

Essentially, the energy gained by the benzonitrile molecules interacting with DCM molecules is insufficient to overcome the energy required to break the strong hydrogen bonds between the benzonitrile molecules themselves.

Q2: I see some white particles that won't disappear. What are the first simple steps I should try?

Answer: Before altering the solvent system, always start with mechanical and thermal energy to overcome the initial activation barrier of dissolution.

  • Sonication: Place the vial in an ultrasonic bath for 5-15 minute intervals. The high-frequency sound waves create cavitation bubbles that physically break apart the solid particles, increasing the surface area available for solvation.

  • Gentle Warming: Warm the mixture to 30-35°C. Since DCM has a very low boiling point (approx. 40°C), extreme caution is necessary.[5] A gentle increase in temperature provides the kinetic energy needed to help break intermolecular bonds. Never heat a sealed vial of DCM.

  • Vigorous Stirring: Ensure adequate agitation with a magnetic stir bar for at least 30 minutes. This maximizes the interaction between the solute and solvent.

If these steps fail, it confirms a fundamental incompatibility that requires a modification of the solvent system.

Q3: Can I use a co-solvent to improve solubility? Which ones are recommended?

Answer: Yes, using a polar co-solvent is the most common and effective next step. The goal is to add a small volume (0.5% to 10% v/v) of a polar, protic solvent that is miscible with DCM. This "modifier" solvent acts as a bridge, solvating the polar amine groups and allowing the bulk DCM to interact with the molecule's aromatic ring.[8]

For polar compounds and amines in DCM, methanol (MeOH) is a standard and highly effective choice.[9][10]

Co-SolventClassRationale for UseStarting % (v/v)
Methanol (MeOH) Polar ProticExcellent at hydrogen bonding; effectively solvates the two amine groups. Routinely used in DCM chromatography for polar compounds.[9]1-5%
Ethanol (EtOH) Polar ProticSimilar to methanol but slightly less polar. A good alternative if methanol causes downstream issues.2-5%
Acetonitrile (MeCN) Polar AproticCan help dissolve polar compounds but is less effective at breaking H-bonds than alcohols.[1]5-10%

Causality: The alcohol's hydroxyl (-OH) group forms strong hydrogen bonds with your compound's amine (-NH₂) groups. This breaks the solute-solute lattice and creates a new, more DCM-friendly solute-cosolvent complex, which can then be dispersed in the bulk DCM.

Q4: I'm concerned about the stability of my compound. Could these methods cause degradation?

Answer: 3-Amino-5-(aminomethyl)benzonitrile is generally stable under these conditions, but some risks exist.

  • Heat: Prolonged heating, even at 35°C, is not recommended. Amines can be susceptible to oxidation, and the risk increases with temperature.[4]

  • Co-Solvents: Methanol and ethanol are generally benign. However, if your downstream application involves a reagent that can react with alcohols (e.g., an acid chloride), you must account for the presence of the co-solvent.

  • Confirmation: If you are concerned about degradation, the best practice is to run a quick control check using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the dissolved sample against a standard of the starting material.

Troubleshooting Workflow & Protocols

This section provides a logical workflow and detailed experimental protocols to systematically address the solubility issue.

Troubleshooting Decision Workflow

The following diagram outlines the decision-making process for achieving dissolution.

G start Start: Undissolved 3-Amino-5-(aminomethyl)benzonitrile in DCM step1 1. Apply Mechanical/Thermal Energy - Sonicate for 15 min - Stir vigorously for 30 min - Gently warm to 30-35°C start->step1 check1 Is the solution completely clear? step1->check1 step2 2. Introduce Polar Co-Solvent - Add 1-2% v/v Methanol - Repeat Step 1 (Sonicate/Stir) check1->step2 No success Success: Compound Dissolved Proceed with experiment check1->success  Yes check2 Is the solution completely clear? step2->check2 step3 3. Incrementally Increase Co-Solvent - Add MeOH up to 5-10% v/v - Repeat Step 1 (Sonicate/Stir) check2->step3 No check2->success  Yes check3 Is the solution completely clear? step3->check3 check3->success  Yes fail Failure: Re-evaluate Solvent Choice Consider alternative non-polar solvents (e.g., Ethyl Acetate, THF) or a more polar system. check3->fail No

Caption: Logical workflow for troubleshooting solubility in DCM.

Protocol 1: Systematic Co-Solvent Titration

This protocol details a self-validating method to find the minimum amount of co-solvent required for dissolution.

Objective: To dissolve 3-Amino-5-(aminomethyl)benzonitrile in DCM with the minimal required volume of methanol.

Materials:

  • 3-Amino-5-(aminomethyl)benzonitrile

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Glass vial with cap

  • Magnetic stir bar and stir plate

  • Ultrasonic bath

  • Calibrated micropipettes

Procedure:

  • Preparation: Add the desired mass of 3-Amino-5-(aminomethyl)benzonitrile to a clean, dry vial containing a magnetic stir bar.

  • Initial Solvent Addition: Add 95% of your target final volume of DCM. For example, if your target concentration is 10 mg/mL in a final volume of 10 mL, add 9.5 mL of DCM.

  • Initial Dissolution Attempt:

    • Cap the vial and stir vigorously at room temperature for 15 minutes.

    • Place the vial in an ultrasonic bath for 15 minutes.

    • Visually inspect for undissolved solids against a dark background. If the solution is clear, the process is complete.

  • Co-Solvent Titration (If solids remain):

    • Add 1% of the target final volume of MeOH (e.g., 100 µL for a 10 mL final volume).

    • Cap the vial, stir for 5 minutes, and sonicate for 5 minutes.

    • Visually inspect.

  • Incremental Addition:

    • Repeat Step 4, adding the co-solvent in 1% increments (e.g., another 100 µL).

    • Continue this process until full dissolution is achieved or a maximum of 10% v/v MeOH is reached.

  • Final Volume Adjustment: Once the solid is fully dissolved, add DCM to reach the final target volume. This ensures your final concentration is accurate.

Validation: This step-wise addition ensures you do not use an excess of co-solvent, which could negatively impact downstream reactions or analysis. The minimum volume required is thus determined empirically.

References

  • Dichloromethane Solvent Properties. (n.d.). Gaylord Chemical. Retrieved February 15, 2026, from [Link]

  • Dichloromethane. (n.d.). Stenutz. Retrieved February 15, 2026, from [Link]

  • 3-Amino-5-(aminomethyl)benzonitrile. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Dielectric Constants of Solvents. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Static dielectric constant of dichloromethane. (2015). SpringerLink. Retrieved February 15, 2026, from [Link]

  • MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 15, 2026, from [Link]

  • What to do when compound did not dissolve in organic solvent? (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Dielectric Constant Chart. (n.d.). ASI Instruments. Retrieved February 15, 2026, from [Link]

  • 3-(Aminomethyl)benzonitrile. (n.d.). American Elements. Retrieved February 15, 2026, from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved February 15, 2026, from [Link]

  • Alternatives to Dichloromethane for Teaching Laboratories. (2025). Journal of Chemical Education. Retrieved February 15, 2026, from [Link]

  • Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

  • SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. (n.d.). Minds@UW. Retrieved February 15, 2026, from [Link]

  • Properties of amines. (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry II. (n.d.). National Council of Educational Research and Training. Retrieved February 15, 2026, from [Link]

  • UNIT- II: AROMATIC AMINES. (n.d.). SNS Courseware. Retrieved February 15, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • What are alternatives to DCM/MeOH for polar reaction mix purifications? (2023). Biotage. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Chemoselectivity Between Aniline and Benzylic Amine Functionalities

Welcome to the technical support center for navigating the nuanced challenge of achieving chemoselectivity between aniline and benzylic amine functionalities. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuanced challenge of achieving chemoselectivity between aniline and benzylic amine functionalities. This resource is designed for researchers, scientists, and drug development professionals who encounter this common yet critical synthetic hurdle. Here, we move beyond textbook examples to provide field-proven insights, troubleshooting guides, and detailed protocols to empower you to control your reaction outcomes with precision.

The Fundamental Challenge: A Tale of Two Amines

At the heart of this selectivity issue lies the intrinsic electronic and steric differences between anilines and benzylic amines. While both are primary or secondary amines, their immediate chemical environments dictate their reactivity.

  • Aniline: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system.[1][2][3][4] This resonance stabilization decreases the nucleophilicity and basicity of the aniline compared to its aliphatic counterparts.[3][5][6] The pKa of anilinium ion is approximately 4.6, reflecting this reduced basicity.[1][7][8]

  • Benzylic Amine: The nitrogen's lone pair is localized on the nitrogen atom, as it is separated from the benzene ring by a methylene (-CH2-) group.[1][2] Consequently, benzylic amines are significantly more basic and nucleophilic than anilines, with pKa values for their conjugate acids typically in the range of 9-10.[1][8]

This inherent difference in basicity and nucleophilicity is the primary lever we can pull to achieve chemoselectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when planning a synthesis involving both aniline and benzylic amine moieties.

Q1: In a direct competition, which amine will react preferentially with an electrophile?

Generally, the more nucleophilic benzylic amine will react faster with most electrophiles under kinetically controlled conditions.[1][9][10][11][12][13] This is due to the higher availability of its lone pair of electrons.

Q2: Can I selectively functionalize the aniline in the presence of a benzylic amine?

Yes, this is achievable but often requires a more nuanced strategy. Methods can include:

  • Exploiting Electronic Differences: Under certain conditions, particularly with specific catalysts or reagents that favor interaction with the aromatic system, selectivity for the aniline can be achieved.

  • Protecting Group Strategies: A common and robust approach is to temporarily protect the more reactive benzylic amine, allowing for the functionalization of the aniline.[14][15][16][17][18]

  • Steric Hindrance: Introducing bulky substituents near the benzylic amine can sterically shield it, allowing a less hindered electrophile to react with the aniline.[7][19][20]

Q3: How do reaction conditions like temperature and solvent affect selectivity?

Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control.[9][10][11][12][13]

  • Low temperatures generally favor the kinetically preferred product, which is often the result of the reaction with the more nucleophilic benzylic amine.

  • Higher temperatures can allow for reversible reactions to reach equilibrium, potentially favoring the thermodynamically more stable product.

The choice of solvent can influence the nucleophilicity of the amines and the reactivity of the electrophile. Protic solvents can hydrogen-bond with the amines, potentially altering their reactivity profiles.

Q4: Are there catalytic methods that can enhance selectivity?

Absolutely. A growing area of research focuses on the development of catalysts that can differentiate between various amine functionalities.[21][22] These can include:

  • Transition Metal Catalysts: For reactions like N-alkylation with alcohols, catalysts based on manganese, cobalt, and palladium have shown excellent selectivity.[21][22][23]

  • Photoredox Catalysis: This emerging field offers mild and selective methods for amine functionalization.[24][25]

Troubleshooting Guides

Even with careful planning, experimental challenges are common. This section provides a systematic approach to troubleshooting common issues.

Problem 1: Poor or No Selectivity in Acylation Reactions

Symptoms:

  • A mixture of N-acylated aniline and N-acylated benzylic amine is obtained.

  • Diacylation of the benzylic amine is observed.

  • The desired acylated product is formed in low yield.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
High Reactivity of Acylating Agent Highly reactive acylating agents (e.g., acyl chlorides) may not effectively differentiate between the two amines, leading to a mixture of products.1. Switch to a less reactive acylating agent: Consider using an anhydride or an activated ester. 2. Slow addition of the acylating agent: Add the acylating agent dropwise at a low temperature to maintain kinetic control.
Incorrect Stoichiometry Using an excess of the acylating agent can lead to diacylation and reduced selectivity.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acylating agent. 2. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Inappropriate Base The choice of base can significantly impact the reaction outcome. A strong, non-nucleophilic base is often preferred.1. Use a hindered base: Triethylamine or diisopropylethylamine (Hünig's base) can deprotonate the ammonium salt formed during the reaction without competing as a nucleophile.[26] 2. Avoid using bases that can also act as catalysts for acylation, such as pyridine, unless specifically desired.
Unfavorable Reaction Temperature Higher temperatures can lead to a loss of kinetic control and decreased selectivity.1. Perform the reaction at a lower temperature: Start at 0 °C or even -78 °C. 2. Allow the reaction to warm to room temperature slowly while monitoring its progress.
Problem 2: Unwanted Side Reactions During Alkylation

Symptoms:

  • Over-alkylation of the desired product.[26][27][28]

  • Formation of quaternary ammonium salts.[26]

  • Low yield of the desired mono-alkylated product.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
High Reactivity of Alkylating Agent Reactive alkylating agents like methyl iodide can lead to over-alkylation, especially of the more nucleophilic benzylic amine.1. Use a less reactive alkylating agent: Consider benzyl bromide or a tosylate. 2. Employ reductive amination: This is often a more controlled method for N-alkylation.
Product is More Nucleophilic than Starting Material The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to a runaway reaction.[28]1. Use a large excess of the starting amine: This can statistically favor mono-alkylation. 2. Utilize a protecting group strategy to prevent reaction at one of the amine sites.[14][15][18]
Inappropriate Solvent or Base The reaction conditions may be promoting side reactions.1. Choose a non-polar, aprotic solvent to minimize the solubility of any ammonium salts formed. 2. Use a solid-supported base that can be easily filtered off.
Visualizing the Selectivity Challenge: A Decision Workflow

The following diagram illustrates a general workflow for approaching the chemoselective functionalization of a molecule containing both aniline and benzylic amine groups.

G start Start: Substrate with Aniline and Benzylic Amine reactivity_q Desired Reaction Site? start->reactivity_q aniline_path Aniline reactivity_q->aniline_path Aniline benzyl_path Benzylic Amine reactivity_q->benzyl_path Benzylic Amine protect_q Is Direct Selectivity Feasible? aniline_path->protect_q kinetic_control Kinetic Control: - Highly Nucleophilic Benzylic Amine Reacts First - Low Temperature - Fast Reaction benzyl_path->kinetic_control direct_selectivity Optimize for Direct Selectivity: - Mild Reagents - Low Temperature - Catalysis protect_q->direct_selectivity Yes protecting_group Protecting Group Strategy: 1. Protect Benzylic Amine 2. React Aniline 3. Deprotect protect_q->protecting_group No end_product Desired Product direct_selectivity->end_product protecting_group->end_product kinetic_control->end_product thermo_control Thermodynamic Control (less common): - Higher Temperature - Reversible Reaction - Favors More Stable Product

Caption: Decision workflow for chemoselective functionalization.

Experimental Protocols

Protocol 1: Selective N-Acylation of Aniline via Benzylic Amine Protection

This protocol details a robust method for selectively acylating an aniline in the presence of a benzylic amine using a tert-Butoxycarbonyl (Boc) protecting group.

Step 1: Protection of the Benzylic Amine

  • Dissolve the starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup and purify the Boc-protected intermediate by column chromatography.

Step 2: Acylation of the Aniline

  • Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq).

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate. Purify if necessary.

Step 3: Deprotection of the Benzylic Amine

  • Dissolve the acylated, Boc-protected compound in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the acid and solvent under reduced pressure to yield the final product.

Protocol 2: Kinetically Controlled Selective N-Alkylation of the Benzylic Amine

This protocol leverages the higher nucleophilicity of the benzylic amine for selective alkylation under kinetic control.

  • Dissolve the starting material (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, for example, potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise.

  • Maintain the reaction at a low temperature and monitor closely for the formation of the mono-alkylated product and the disappearance of the starting material.

  • Upon completion, filter off the base and concentrate the solvent.

  • Perform an aqueous workup and purify the desired product by column chromatography.

Visualizing the Protective Group Strategy

The following diagram outlines the key steps in a protective group strategy for selective aniline functionalization.

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection start Substrate (Aniline + Benzylic Amine) protected Boc-Protected Benzylic Amine start->protected + Boc₂O functionalized Acylated Aniline protected->functionalized + Acyl Chloride final_product Final Product functionalized->final_product + TFA

Caption: Protective group workflow for selective acylation.

Concluding Remarks

Achieving chemoselectivity between aniline and benzylic amine functionalities is a common challenge that can be overcome with a systematic and informed approach. By understanding the fundamental differences in their electronic properties and leveraging principles of kinetic and thermodynamic control, along with robust protecting group strategies, researchers can confidently navigate these synthetic transformations. This guide serves as a starting point for troubleshooting and optimizing your reactions. For further in-depth information, please consult the references provided below.

References

  • Quora. (2021, November 12). Which is more reactive, aniline or benzylamine?[Link]

  • Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. (n.d.). PMC. [Link]

  • C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. (2021, August 12). Who we serve. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC. [Link]

  • Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis | Accounts of Chemical Research. (2015, May 7). ACS Publications. [Link]

  • Site-selective C(sp3)–H functionalization of primary aliphatic amines. (n.d.). RSC Publishing. [Link]

  • (PDF) Site-selective Amide Functionalization by Catalytic Azoline Engrafting. (2026, January 22). ResearchGate. [Link]

  • Allen. (n.d.). Why benzylamine more basic than aniline?[Link]

  • Fiveable. (2025, September 15). Structure and properties of amines | Organic Chemistry II Class Notes. [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry. (2022, December 28). ACS Publications. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Link]

  • Chemistry Steps. (2021, December 18). Basicity of Amines. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010, November 19). [Link]

  • 12.3 Basicity of Amines – Fundamentals of Organic Chemistry. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF. (2025, June 27). Materials Advances (RSC Publishing). [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Direct sulfonylation of anilines mediated by visible light. (n.d.). RSC Publishing. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. [Link]

  • Chemistry LibreTexts. (2023, January 22). Amine Reactions. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • (PDF) Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C-N bonds. (n.d.). ResearchGate. [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters. (2026, January 15). ACS Publications. [Link]

  • Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. (2023, June 5). Beilstein Journals. [Link]

  • Recent trends for chemoselectivity modulation in one-pot organic transformations. (2024, September 30). [Link]

  • CG's Chemistry Solutions. (2022, March 12). Which Is More Basic In Nature? Benzyl Amine Or Aniline. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023, July 25). WUR eDepot. [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. (n.d.). PMC. [Link]

  • Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds. (2020, September 23). PMC - NIH. [Link]

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Troubleshooting

Technical Support Center: Strategies for Removing Residual Solvents from Amino-benzonitrile Compounds

Welcome to the technical support center for scientists and researchers working with amino-benzonitrile compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers working with amino-benzonitrile compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively remove residual solvents from your compounds, ensuring the purity and integrity of your final product. As a Senior Application Scientist, I will guide you through the causality behind experimental choices, offering field-proven insights to overcome common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the solvent removal process for amino-benzonitrile compounds.

Issue 1: My low-boiling point solvent (e.g., Dichloromethane, Ethyl Acetate) is not being completely removed by rotary evaporation.

Possible Causes and Solutions:

  • Inadequate Vacuum: The vacuum pressure may not be low enough to efficiently remove the solvent at the bath temperature.

    • Troubleshooting Steps:

      • Check your vacuum pump for leaks and ensure it is pulling a sufficient vacuum. For many common solvents, a pressure of <100 mbar is required.

      • Ensure all connections in the rotary evaporator setup are airtight.

      • Use a manometer to accurately measure the pressure in the system.

  • Co-evaporation with Trace Impurities: Sometimes, non-volatile impurities can form an azeotrope-like mixture with the solvent, hindering its complete removal.

    • Troubleshooting Steps:

      • Co-evaporation with a Non-polar Solvent: Add a small amount of a higher boiling point, non-polar solvent like toluene or heptane and repeat the rotary evaporation. This can help to form a new azeotrope with the residual solvent, facilitating its removal.[1]

      • Purification Prior to Evaporation: If impurities are suspected, consider a purification step like a simple filtration through a plug of silica gel before concentrating the solution.

  • Compound Properties: The physical properties of your specific amino-benzonitrile derivative (e.g., high viscosity, formation of a film) can trap solvent molecules.

    • Troubleshooting Steps:

      • Increase Surface Area: Dissolve the residue in a small amount of a suitable solvent and then lyophilize (freeze-dry) it. This technique removes the solvent by sublimation, which can be very effective for stubborn residues.

      • Trituration: After rotary evaporation, add a non-solvent in which your compound is insoluble but the residual solvent is soluble. Stir vigorously to "wash" the solid product, then filter.

Issue 2: How can I remove a high-boiling point solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) from my amino-benzonitrile product?

High-boiling point polar aprotic solvents are notoriously difficult to remove. Here are several strategies, with the choice depending on the properties of your specific amino-benzonitrile.

Method 1: Aqueous Work-up (for water-insoluble compounds)

  • Principle: DMF and DMSO are highly soluble in water. By partitioning your compound between an organic solvent and water, the polar solvent will preferentially move to the aqueous layer.

  • Protocol:

    • Dilute the reaction mixture with a water-immiscible organic solvent in which your amino-benzonitrile is soluble (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer multiple times with water. For DMF, washing with a 5% LiCl aqueous solution can be particularly effective.[2]

    • Follow with a brine wash to remove any remaining water from the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Method 2: Co-evaporation under High Vacuum

  • Principle: By adding a solvent that forms an azeotrope with the high-boiling point solvent, you can lower its effective boiling point.

  • Protocol:

    • After the initial concentration, add a high-boiling point hydrocarbon solvent like toluene or heptane to the flask.

    • Concentrate the mixture on a rotary evaporator under high vacuum at an elevated temperature (e.g., 50-70°C).[1][3]

    • Repeat the process several times to ensure complete removal.

Method 3: Precipitation/Crystallization

  • Principle: If your amino-benzonitrile is a solid, you can often precipitate it from the reaction mixture by adding an anti-solvent.

  • Protocol:

    • Slowly add a solvent in which your product is insoluble but DMF/DMSO is soluble (e.g., water, diethyl ether) to the reaction mixture while stirring.[4]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration and wash it thoroughly with the anti-solvent.

    • Dry the solid product under vacuum.

Method 4: Lyophilization (Freeze-Drying)

  • Principle: For compounds that are soluble in water or a mixture of water and a miscible organic solvent, lyophilization can effectively remove high-boiling point solvents.[5][6]

  • Protocol:

    • If possible, dissolve your compound in a mixture of water and a minimal amount of a suitable organic solvent (e.g., tert-butanol, acetonitrile).

    • Freeze the solution and place it under a high vacuum. The solvent will sublime, leaving behind your solid product.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual solvents in pharmaceutical products?

Residual solvents in pharmaceuticals are strictly regulated due to their potential toxicity.[7] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines (ICH Q3C) that classify solvents into three classes based on their risk to human health.[8][9][10][11]

  • Class 1 solvents: These are known carcinogens or environmental hazards and should be avoided.

  • Class 2 solvents: These are non-genotoxic animal carcinogens or have other irreversible toxicity, and their levels are strictly limited.

  • Class 3 solvents: These have low toxic potential and are permitted at higher levels.

It is crucial to be aware of these limits during drug development and manufacturing.[12][13]

Q2: How do I choose the best solvent removal technique for my specific amino-benzonitrile derivative?

The optimal technique depends on several factors:

  • Physical State of Your Compound:

    • Solid: Recrystallization, precipitation, and vacuum drying are often suitable.

    • Oil/Liquid: Rotary evaporation, high-vacuum distillation, or chromatography may be necessary.

  • Thermal Stability: For heat-sensitive amino-benzonitriles, avoid high temperatures. Techniques like lyophilization or vacuum drying at lower temperatures are preferable.[5][14]

  • Solubility Profile: The solubility of your compound in different solvents will dictate the feasibility of techniques like recrystallization, precipitation, and liquid-liquid extraction.

  • Boiling Point of the Solvent:

    • Low-boiling solvents (<100 °C): Rotary evaporation is typically efficient.[15][16][17][18]

    • High-boiling solvents (>150 °C): Require more advanced techniques like aqueous work-up, co-evaporation, or lyophilization.[1][3]

Q3: Can recrystallization be used to remove residual solvents?

Yes, recrystallization is an excellent method for both purification and solvent removal.[19][20][21][22]

  • Mechanism: When you dissolve your impure solid amino-benzonitrile in a hot solvent and then allow it to cool, the compound's solubility decreases, and it crystallizes out of the solution. The residual solvent from the previous step will remain in the mother liquor along with other impurities.

  • Key Considerations for Solvent Selection:

    • The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

    • The solvent should not react with your compound.

    • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Q4: My compound is an oil and retains solvent. What are my options?

Removing solvents from oils can be challenging. Here are some approaches:

  • High-Vacuum Drying: Place the oil in a vacuum oven or use a Schlenk line with a high-vacuum pump. Gentle heating can be applied if the compound is thermally stable.

  • Chromatography: Passing the oil through a short column of silica gel or another appropriate stationary phase can remove residual solvents. The desired compound is then eluted with a clean solvent, which is subsequently removed.

  • Trituration/Solvent Swap: Dissolve the oil in a minimal amount of a low-boiling point solvent (e.g., dichloromethane). Then, add a larger volume of a non-solvent in which your compound is insoluble (e.g., hexane). The desired compound may precipitate or can be concentrated again, having "swapped" the high-boiling solvent for an easier-to-remove one.

Data Presentation

Table 1: Boiling Points of Common Solvents at Reduced Pressures

SolventBoiling Point at 760 mmHg (°C)Boiling Point at 100 mmHg (°C)Boiling Point at 10 mmHg (°C)
Dichloromethane40-3.5-41
Ethyl Acetate7725-17
Acetonitrile8229-15
Toluene1115819
Dimethylformamide (DMF)1539550
Dimethyl Sulfoxide (DMSO)18912675

Data is approximate and can vary with precise pressure.

Experimental Protocols & Visualizations

Workflow for Removal of High-Boiling Point Solvents

Solvent_Removal_Workflow cluster_options Alternative Methods start Amino-benzonitrile in High-Boiling Solvent (e.g., DMF) is_solid Is the compound a solid? start->is_solid is_water_insoluble Is the compound water-insoluble? is_solid->is_water_insoluble No precipitation Precipitation/ Recrystallization is_solid->precipitation Yes aqueous_workup Aqueous Work-up (Liquid-Liquid Extraction) is_water_insoluble->aqueous_workup Yes co_evaporation Co-evaporation with Toluene/Heptane is_water_insoluble->co_evaporation No final_product Solvent-Free Amino-benzonitrile precipitation->final_product aqueous_workup->final_product co_evaporation->final_product lyophilization Lyophilization lyophilization->final_product

Caption: Decision workflow for removing high-boiling point solvents.

Step-by-Step Recrystallization Protocol

Recrystallization_Protocol step1 1. Dissolve crude amino-benzonitrile in minimum hot solvent. step2 2. Hot filter to remove insoluble impurities. step1->step2 step3 3. Allow filtrate to cool slowly to room temperature. step2->step3 step4 4. Cool in an ice bath to maximize crystal formation. step3->step4 step5 5. Collect crystals by vacuum filtration. step4->step5 step6 6. Wash crystals with a small amount of cold solvent. step5->step6 step7 7. Dry crystals under vacuum. step6->step7

Caption: Standard protocol for purification by recrystallization.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. [Link]

  • Video: Rotary Evaporation to Remove Solvent - JoVE. [Link]

  • impurities: guideline for residual solvents q3c(r6) - ICH. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

  • Rotary Evaporator | Common evaporation & concentration methods. [Link]

  • Lab Tested DMF Removal Techniques from the Reaction Mixture! (15 July 2025). - YouTube. [Link]

  • Removing DMF : r/chemistry - Reddit. [Link]

  • Method for removing residual solvents from heat-sensitive solid drugs - Google P
  • A novel process of residual solvent removal - Google P
  • Rotary evaporator - Wikipedia. [Link]

  • 5.6A: Overview of Rotary Evaporation - Chemistry LibreTexts. [Link]

  • What is the synthetic route of 4-Aminobenzonitrile - Knowledge - Bloom Tech. [Link]

  • How to remove DMF from reaction mixture in room temperature ? | ResearchGate. [Link]

  • Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF - ResearchGate. [Link]

  • Lyophilized API preparation - Google P
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. [Link]

  • Liquid-liquid extraction of DMF - Google P
  • Experiment 2: Recrystallization. [Link]

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]

  • EXPERIMENT (3) Recrystallization. [Link]

  • A novel process of residual solvent removal - European Patent Office - EP 2500072 A1. [Link]

  • Purifying by recrystallisation | 16–18 years | Resource | RSC Education. [Link]

  • Advancements in Pharmaceutical Lyophilization: Integrating QbD, AI, and Novel Formulation Strategies for Next-Generation Biopharmaceuticals - MDPI. [Link]

  • 7 Ways Solvent Removal is a Bottleneck in Laboratories - Organomation. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction - Agilent. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google P
  • What are the reasons for failing residual solvent analysis? - Confidence Analytics. [Link]

  • Recent developments in residual solvent determination in pharmaceutical products - ResearchGate. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to 1H NMR Chemical Shift Interpretation for 3-Amino-5-(aminomethyl)benzonitrile

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 3-Amino-5-(aminomethyl)benzonitrile, a molecule of interest in medicinal chemistry. We will delve into the theoretical basis for its spectral features, compare it with analogous structures, and provide a detailed experimental protocol for data acquisition.

Molecular Structure and Proton Environments

3-Amino-5-(aminomethyl)benzonitrile presents a unique substitution pattern on a benzene ring, giving rise to distinct proton environments that are readily distinguishable by ¹H NMR. The strategic placement of an amino (-NH₂), an aminomethyl (-CH₂NH₂), and a nitrile (-C≡N) group dictates the electronic environment of each aromatic and aliphatic proton, thereby influencing their chemical shifts.

To visualize these distinct proton environments, refer to the molecular structure diagram below.

Caption: Molecular structure of 3-Amino-5-(aminomethyl)benzonitrile with distinct proton environments highlighted.

Predicted ¹H NMR Spectral Data

The chemical shift of a proton is highly sensitive to its local electronic environment. In 3-Amino-5-(aminomethyl)benzonitrile, the interplay of electron-donating amino groups and the electron-withdrawing nitrile group creates a predictable pattern of shielding and deshielding effects on the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Influences
Aromatic H (ortho to -CN)~7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)1HDeshielded by the anisotropic effect of the nitrile group.
Aromatic H (ortho to -NH₂)~6.8 - 7.0Triplet (t) or Doublet of Doublets (dd)1HShielded by the electron-donating amino group.
Aromatic H (ortho to -CH₂NH₂)~6.9 - 7.1Singlet (s) or Triplet (t)1HWeakly shielded by the aminomethyl group.
Aminomethyl (-CH₂-)~3.8 - 4.0Singlet (s)2HBenzylic position, deshielded by the aromatic ring.
Aromatic Amino (-NH₂)~5.0 - 6.0Broad Singlet (br s)2HChemical shift can be variable and concentration-dependent.
Aliphatic Amino (-NH₂)~1.5 - 2.5Broad Singlet (br s)2HTypically more shielded than aromatic amines.

Disclaimer: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Interpreting the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides a wealth of information about the substitution pattern of the benzene ring.[1] For a meta-disubstituted benzene ring like in our target molecule, the coupling patterns can be complex.[2][3]

  • The proton situated between the amino and aminomethyl groups is expected to appear as a singlet or a narrow triplet due to small meta-coupling constants (Jmeta ≈ 2-3 Hz).[4]

  • The other two aromatic protons will likely appear as triplets or doublets of doublets, depending on the resolution of ortho (Jortho ≈ 7-10 Hz) and meta couplings.[4]

The electron-donating amino group (-NH₂) will cause an upfield shift (shielding) for the protons ortho and para to it. Conversely, the electron-withdrawing nitrile group (-C≡N) will cause a downfield shift (deshielding) for the protons in its vicinity.[5]

Interpreting the Aliphatic and Amine Regions

The benzylic protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a singlet around 3.8-4.0 ppm.[6] Their chemical shift is influenced by the adjacent aromatic ring. The protons of the two amino groups (-NH₂) will typically appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shifts are highly dependent on factors like solvent, temperature, and concentration.

Comparative Spectral Analysis

To further solidify our interpretation, it is instructive to compare the expected spectrum of 3-Amino-5-(aminomethyl)benzonitrile with those of structurally related compounds.

Compound Key Protons Approximate Chemical Shift (ppm) Reference
BenzylamineBenzylic -CH₂-~3.84[6]
BenzylamineAromatic Protons~7.2-7.4[7]
3-AminobenzonitrileAromatic Protons~6.8-7.2[8]
4-AminobenzonitrileAromatic Protons~6.6 and ~7.4[9][10]
BenzonitrileAromatic Protons~7.4-7.7[11]

This comparison highlights how the combination and position of different functional groups modulate the chemical shifts of the aromatic and aliphatic protons. For instance, the presence of the electron-donating amino group in 3-aminobenzonitrile shifts the aromatic protons upfield compared to benzonitrile.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain reliable and interpretable data, adherence to a standardized experimental protocol is crucial.

Objective: To acquire a high-resolution ¹H NMR spectrum of 3-Amino-5-(aminomethyl)benzonitrile for structural verification.

Materials:

  • 3-Amino-5-(aminomethyl)benzonitrile sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3-Amino-5-(aminomethyl)benzonitrile sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down exchange and lead to sharper signals.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle.

    • Set the relaxation delay (D1) to at least 1-2 seconds to ensure full relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

Workflow Diagram

Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-Amino-5-(aminomethyl)benzonitrile is a rich source of structural information. A thorough understanding of the influence of its functional groups on proton chemical shifts, combined with a comparative analysis with similar molecules and a rigorous experimental approach, allows for an unambiguous interpretation of its spectrum. This guide provides the foundational knowledge and practical steps for researchers to confidently utilize ¹H NMR for the characterization of this and other complex organic molecules. For further exploration, researchers are encouraged to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the CAS SciFinder NMR database.[12][13]

References

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. (2023).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Proton NMR Skills (Benzene Derivatives) - Part 1 - YouTube. (2015).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021).
  • 1 H-NMR shift for protons adjacent to the amine group in benzylamine... - ResearchGate. (n.d.).
  • NMR Database for Faster Structural Data - CAS. (n.d.).
  • 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... - ResearchGate. (n.d.).
  • 3-Aminobenzonitrile(2237-30-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Spectral Databases - Wiley Science Solutions. (n.d.).
  • 4 - The Royal Society of Chemistry. (n.d.).
  • Databases - NMR Wiki. (2010).
  • Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PMC - NIH. (n.d.).
  • Supplementary Information. (n.d.).
  • Supporting Information - MPG.PuRe. (n.d.).
  • Does anyone know any database of NMR spectra? : r/chemistry - Reddit. (2019).
  • 1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. - ResearchGate. (n.d.).
  • Benzylamine(100-46-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected... - ResearchGate. (n.d.).
  • 1H NMR Chemical Shift - Oregon State University. (n.d.).
  • 3-Amino-5-(aminomethyl)benzonitrile | C8H9N3 | CID 72214906 - PubChem. (n.d.).
  • Benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

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Comparative

A Comparative Guide to Purity Quantification: Developing a Robust HPLC Method for 3-Amino-5-(aminomethyl)benzonitrile

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is not just a matter of quality control; it is a cornerstone of safety and ef...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is not just a matter of quality control; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for quantifying the purity of 3-Amino-5-(aminomethyl)benzonitrile, a key building block in the synthesis of various pharmaceutical agents. Beyond a step-by-step protocol, this document delves into the scientific rationale behind each decision, offering a framework for robust and reliable analytical method development. Furthermore, it presents a critical comparison with alternative analytical techniques, providing the data and insights necessary to make informed decisions in a research and development setting.

The Critical Role of Purity Analysis in Drug Development

3-Amino-5-(aminomethyl)benzonitrile is a bifunctional aromatic amine containing both a primary aromatic amine and a benzylic amine. The presence of impurities, even in trace amounts, can have significant consequences during drug synthesis, potentially leading to the formation of unwanted side products, reduced yield, and downstream purification challenges. Therefore, a precise and accurate analytical method to determine the purity of this intermediate is paramount.

HPLC Method Development: A Scientifically-Driven Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the principles of chromatography.

Physicochemical Properties of 3-Amino-5-(aminomethyl)benzonitrile

A thorough understanding of the analyte's properties is the foundation of successful method development. Key parameters for 3-Amino-5-(aminomethyl)benzonitrile include:

  • Molecular Formula: C₈H₉N₃[1]

  • Molecular Weight: 147.18 g/mol [1]

  • Predicted XLogP3: -0.2[1]

  • Functional Groups: Aromatic amine, benzylic amine, nitrile.

The negative XLogP3 value suggests that 3-Amino-5-(aminomethyl)benzonitrile is a relatively polar, hydrophilic compound. This is a critical piece of information that will guide our choice of stationary and mobile phases in a reversed-phase HPLC setup. The presence of two basic amine groups means that the pH of the mobile phase will significantly influence the analyte's retention and peak shape.

Experimental Protocol: HPLC Method Development

The following protocol outlines a systematic approach to developing a stability-indicating HPLC method for the purity determination of 3-Amino-5-(aminomethyl)benzonitrile.

1. Column Selection:

  • Rationale: For polar analytes in reversed-phase HPLC, a C18 column is a versatile and common starting point. Given the hydrophilic nature of our compound (XLogP3 = -0.2), a column with good retention of polar compounds is preferable. An end-capped C18 column is chosen to minimize peak tailing caused by the interaction of the basic amine groups with residual silanols on the silica support.

  • Selection: A C18 column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm.

2. Mobile Phase Selection and Optimization:

  • Rationale: The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.

    • Buffer and pH: The two amine groups on the molecule will be protonated at acidic pH. Maintaining a consistent state of ionization is crucial for reproducible retention times and good peak shape. A phosphate or acetate buffer in the pH range of 2.5 to 4.0 is a good starting point. This ensures the protonation of the amines, enhancing their interaction with the stationary phase and minimizing peak tailing.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shape and lower backpressure. We will start with acetonitrile.

  • Initial Conditions:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is often necessary to separate the main peak from any potential impurities with different polarities. A good starting gradient would be from 5% to 95% Acetonitrile over 20 minutes.

3. Detector and Wavelength Selection:

  • Procedure:

    • Inject a concentrated solution of 3-Amino-5-(aminomethyl)benzonitrile.

    • Acquire the UV spectrum of the main peak using the PDA detector.

    • Select a wavelength of maximum absorbance for quantification, likely to be around 254 nm, a common wavelength for aromatic compounds.

4. Method Optimization and Validation:

  • Rationale: Once initial conditions are established, the method must be optimized for resolution, peak shape, and run time. Key parameters to adjust include the gradient slope, flow rate, and column temperature. Following optimization, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.

  • Optimization Parameters:

    • Gradient Slope: Adjust the rate of change of the organic modifier concentration to improve the separation of closely eluting impurities.

    • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time and resolution.

    • Column Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also affect selectivity. A starting temperature of 30°C is recommended.

Visualizing the HPLC Method Development Workflow

HPLC_Method_Development cluster_Analyte Analyte Characterization cluster_Method Initial Method Development cluster_Optimization Optimization & Validation Analyte 3-Amino-5-(aminomethyl)benzonitrile (Polar, Basic) Column Column Selection (C18, 4.6x150mm, 5µm) Analyte->Column MobilePhase Mobile Phase (Acidic Buffer + ACN) Column->MobilePhase Detector Detector Selection (PDA, ~254 nm) MobilePhase->Detector Optimize Optimize Gradient, Flow Rate, Temp. Detector->Optimize Validate Method Validation (ICH Guidelines) Optimize->Validate

Caption: A flowchart illustrating the systematic workflow for HPLC method development.

A Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, it is essential to consider alternative techniques to ensure the most appropriate method is chosen for a given application. Here, we compare the developed HPLC method with Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative NMR (qNMR).

FeatureHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of ions in an electric field.Quantification based on the direct relationship between NMR signal intensity and the number of nuclei.
Applicability to Analyte Excellent. The compound is soluble in common HPLC solvents and has a UV chromophore.Poor. The compound is non-volatile and would require derivatization, which can introduce errors.[4][5]Good. The amine groups can be protonated, making the molecule suitable for CE separation.[1]Excellent. Provides a direct measure of purity without the need for a reference standard of the analyte itself.[6][7]
Selectivity High. Can separate closely related impurities.High, but depends on the volatility of the compounds.Very high. Can separate based on charge-to-size ratio.[8]High. Can distinguish between structurally similar compounds.
Sensitivity Good to Excellent (ng to pg range).Excellent (pg to fg range).Excellent (pg to fg range).Moderate (µg to mg range).
Speed Moderate (typically 15-60 min per sample).Fast (typically 5-30 min per sample).Fast (typically 5-20 min per sample).Fast (typically < 10 min per sample).
Cost (Instrument) Moderate.Moderate.Moderate to High.High.
Sample Throughput High (with autosampler).High (with autosampler).High (with autosampler).Moderate.
Quantitative Accuracy High, but requires a reference standard of the analyte.High, but requires a reference standard.High, but requires a reference standard.Very high, provides an absolute quantification against a certified internal standard.[6]

Decision Framework for Analytical Method Selection

The choice of the optimal analytical technique depends on various factors, including the stage of drug development, the required level of accuracy, and available resources.

Method_Selection Start Purity Analysis of 3-Amino-5-(aminomethyl)benzonitrile Q1 Need for absolute quantification without a specific reference standard? Start->Q1 qNMR Quantitative NMR (qNMR) Q1->qNMR Yes Q2 High sample throughput and established methodology required? Q1->Q2 No HPLC_CE HPLC or Capillary Electrophoresis (CE) HPLC HPLC Q2->HPLC Yes CE Capillary Electrophoresis (CE) Q2->CE No

Caption: A decision tree to guide the selection of the most suitable analytical method.

Conclusion and Recommendations

The developed reversed-phase HPLC method provides a robust and reliable approach for the routine purity analysis of 3-Amino-5-(aminomethyl)benzonitrile. Its high selectivity and sensitivity make it well-suited for quality control in a drug development setting.

However, for applications requiring absolute quantification without a dedicated reference standard of the analyte, Quantitative NMR (qNMR) emerges as a powerful alternative. While the initial instrument cost is higher, the ability to directly measure purity against a certified internal standard can be invaluable, especially in the early stages of development when a fully characterized reference standard of the new chemical entity may not be available.

Capillary Electrophoresis (CE) offers a high-resolution separation technique that can be orthogonal to HPLC, providing a complementary method for impurity profiling. Its speed and low solvent consumption are also advantageous.

Gas Chromatography (GC) is generally not recommended for this non-volatile compound due to the need for derivatization, which adds complexity and potential for error to the analytical workflow.

Ultimately, the choice of analytical method should be guided by a thorough understanding of the specific requirements of the analysis, available resources, and the stage of drug development. This guide provides the foundational knowledge and comparative data to empower researchers to make these critical decisions with confidence.

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